

An In-depth Technical Guide on the Thermodynamic Properties of 1,2-Dibromopentane

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Compound of Interest

Compound Name: 1,2-Dibromopentane

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This technical guide provides a comprehensive overview of the thermodynamic properties of **1,2-dibromopentane**. It includes available quantitative data, detailed descriptions of experimental protocols for determining these properties, and visualizations of key experimental workflows and relationships.

Quantitative Thermodynamic Data

The following tables summarize the available quantitative thermodynamic data for **1,2-dibromopentane**. It is important to note that while some experimental data is available, particularly for phase change and reaction enthalpies, other key thermodynamic parameters such as the standard enthalpy of formation and standard entropy have not been extensively reported in the literature.

Table 1: Enthalpy and Gibbs Free Energy Data for **1,2-Dibromopentane**

Thermodynamic Quantity	Value	Units	Method/Source
Standard Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	49	kJ/mol	Based on data from 350 K to 450 K[1]
Standard Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	49.2 ± 0.8	kJ/mol	Ebulliometric determination[1]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	48.8	kJ/mol	At 307 K[1]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	46.5	kJ/mol	At 363 K[1]
Enthalpy of Isomerization (Δ_rH°) to 1,3-dibromopentane	-5.9 ± 0.4	kJ/mol	Equilibrium study in the liquid phase[2]
Standard Gibbs Free Energy of Formation (Δ_fG°)	17.42	kJ/mol	Calculated Property (Joback Method)[3]

Table 2: Vapor Pressure Data for **1,2-Dibromopentane**

The relationship between vapor pressure and temperature for **1,2-dibromopentane** can be described by the Antoine equation. The parameters for this equation are provided below.

Equation	Parameters	Temperature Range (K)	Source
$\log_{10}(P) = A - (B / (T + C))$ P in bar, T in Kelvin	$A = 4.63914$ $B = 1875.567$ $C = -43.328$	292.9 to 448	Coefficients calculated by NIST from author's data[4][5]

Experimental Protocols

Detailed experimental protocols specifically for **1,2-dibromopentane** are not extensively published. Therefore, this section outlines the general and standard methodologies used for determining the key thermodynamic properties of haloalkanes.

2.1 Determination of Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation of an organic compound like **1,2-dibromopentane** is typically determined indirectly using the enthalpy of combustion, which is measured experimentally via calorimetry.

- Methodology: Bomb Calorimetry
 - Sample Preparation: A precisely weighed sample of **1,2-dibromopentane** is placed in a sample holder within a high-pressure vessel known as a "bomb." A small amount of water is typically added to the bomb to ensure that the combustion products are in their standard states.
 - Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.
 - Calorimeter Assembly: The bomb is placed in a well-insulated container (calorimeter) filled with a known mass of water. The calorimeter is equipped with a stirrer and a high-precision thermometer.
 - Ignition and Temperature Measurement: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature is recorded at regular intervals before, during, and after the reaction to determine the total temperature change.
 - Calculation of Heat of Combustion: The heat of combustion at constant volume (ΔU_{comb}) is calculated from the temperature change and the total heat capacity of the calorimeter system (which is determined separately using a standard substance with a known heat of combustion, such as benzoic acid).
 - Conversion to Enthalpy of Combustion: The enthalpy of combustion at constant pressure (ΔH_{comb}) is then calculated from ΔU_{comb} using the principles of thermodynamics.

- Calculation of Enthalpy of Formation: Finally, the standard enthalpy of formation of **1,2-dibromopentane** is calculated from its enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and HBr).

2.2 Determination of Heat Capacity (C_p)

The heat capacity of a liquid such as **1,2-dibromopentane** can be measured using various calorimetric techniques.

- Methodology: Differential Scanning Calorimetry (DSC)
 - Sample and Reference Preparation: A small, accurately weighed sample of **1,2-dibromopentane** is hermetically sealed in a sample pan. An identical empty pan is used as a reference.
 - Instrument Setup: The sample and reference pans are placed in the DSC instrument. The instrument is programmed to heat both pans at a constant rate over a specified temperature range.
 - Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated.
 - Data Analysis: The difference in heat flow is directly proportional to the heat capacity of the sample. By comparing the heat flow data for the sample with that of a standard material with a known heat capacity (e.g., sapphire), the specific heat capacity of **1,2-dibromopentane** can be determined as a function of temperature.

2.3 Determination of Standard Entropy (S°)

The absolute standard entropy of a substance is determined by measuring its heat capacity from a very low temperature (approaching 0 K) up to the standard temperature (298.15 K), and also measuring the enthalpies of any phase transitions that occur within this temperature range.

- Methodology: Calorimetric Measurement of Heat Capacity and Phase Transitions

- Low-Temperature Calorimetry: The heat capacity of **1,2-dibromopentane** is measured at various temperatures starting from as close to 0 K as possible, using a specialized low-temperature calorimeter.
- Enthalpy of Phase Transitions: The enthalpy of fusion (melting) and any other solid-solid phase transitions are measured at their respective transition temperatures. This is done by supplying a known amount of heat and measuring the amount of substance that undergoes the phase change.
- Entropy Calculation: The absolute entropy at a given temperature T is calculated by integrating the heat capacity divided by the temperature (C_p/T) from 0 K to T, and adding the entropy changes for any phase transitions that occur in this temperature range ($\Delta H_{trans} / T_{trans}$).
- Extrapolation to 0 K: Since it is not possible to measure heat capacity down to absolute zero, the heat capacity data at very low temperatures are extrapolated to 0 K using theoretical models, such as the Debye T^3 -law for crystalline solids.

2.4 Determination of Vapor Pressure

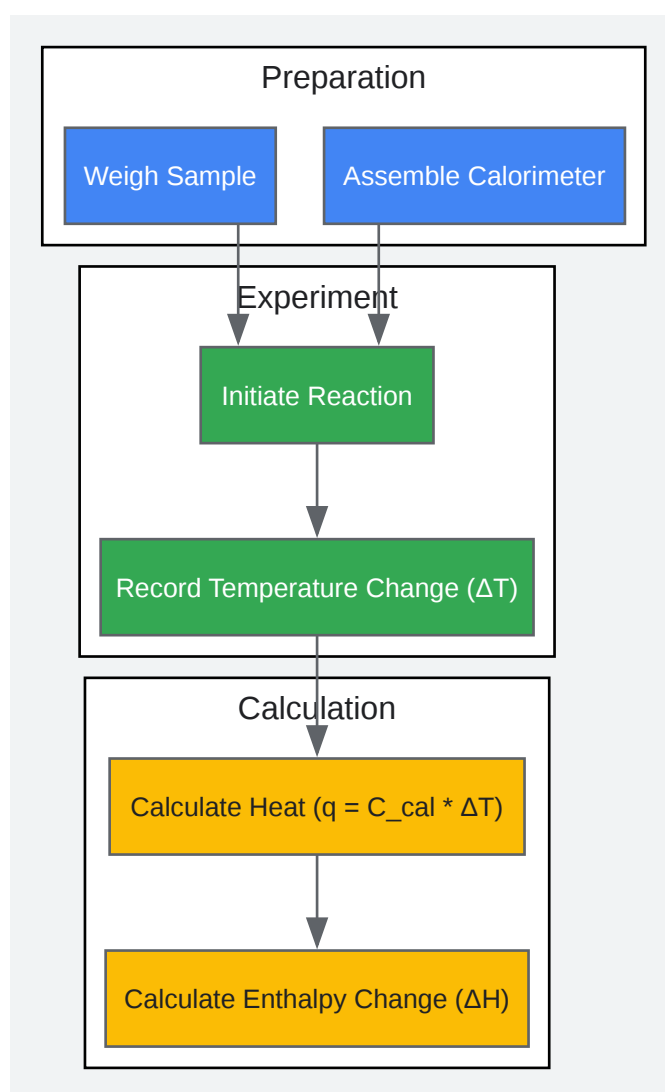
The vapor pressure of a liquid with relatively low volatility like **1,2-dibromopentane** can be measured using static or dynamic methods.

- Methodology: Dynamic Method (e.g., Gas Saturation Method)
 - Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known and constant flow rate through a sample of **1,2-dibromopentane** maintained at a constant temperature in a thermostatted vessel (a saturator).
 - Saturation: The carrier gas becomes saturated with the vapor of **1,2-dibromopentane**.
 - Vapor Collection: The gas mixture exiting the saturator is passed through a cold trap or an absorbent to collect the vaporized **1,2-dibromopentane**.
 - Quantification: The amount of condensed or absorbed **1,2-dibromopentane** is determined gravimetrically or by a suitable analytical technique.

- Vapor Pressure Calculation: Assuming the ideal gas law, the partial pressure of the **1,2-dibromopentane** vapor, which is equal to its vapor pressure at that temperature, can be calculated from the amount of vapor collected, the volume of the carrier gas used, and the temperature.

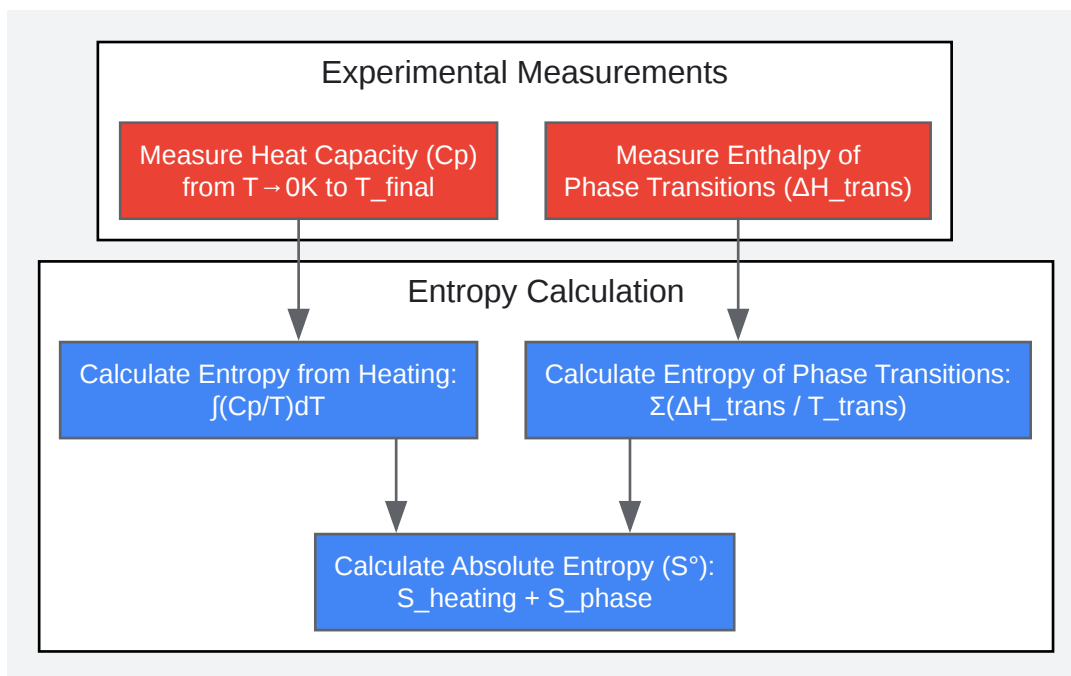
Visualizations

The following diagrams illustrate the experimental workflows and logical relationships discussed in this guide.



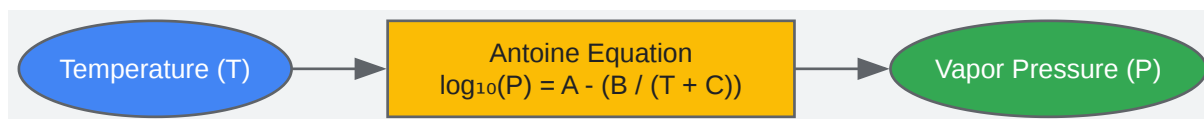
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Caption: Workflow for determining enthalpy change using calorimetry.



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Caption: Determination of absolute entropy from heat capacity data.



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Caption: Relationship between temperature and vapor pressure via the Antoine equation.

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